![molecular formula C12H8N2O B13817705 10H-azepino[1,2-a]benzimidazol-10-one CAS No. 37905-85-4](/img/structure/B13817705.png)
10H-azepino[1,2-a]benzimidazol-10-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10H-azepino[1,2-a]benzimidazol-10-one is a heterocyclic compound that features a fused ring system combining an azepine ring and a benzimidazole ring.
Métodos De Preparación
The synthesis of 10H-azepino[1,2-a]benzimidazol-10-one typically involves the fusion of 4-bromo-1,3-diphenyl-2-buten-1-ones (γ-bromodypnones) with 1,2-dimethyl-1H-benzimidazole. The reaction product is then treated with a base such as morpholine to yield 7,9-diaryl-5-methyl-5,10-dihydroazepino[1,2-a]benzimidazol-11-ium bromides . Another method involves the reaction of γ-bromodypnone with 1-alkyl-2-methyl-1H-imidazoles in benzene at 25°C, followed by heating the solutions in alcohol in the presence of potassium carbonate (K₂CO₃) to cyclize the intermediates into the desired azepino[1,2-a]benzimidazole derivatives .
Análisis De Reacciones Químicas
10H-azepino[1,2-a]benzimidazol-10-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield hydrogenated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions susceptible to electrophilic attack. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents such as lithium aluminum hydride (LiAlH₄), and nucleophiles like sodium methoxide (NaOMe).
Aplicaciones Científicas De Investigación
10H-azepino[1,2-a]benzimidazol-10-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound has shown potential as an enzyme inhibitor and receptor antagonist, making it valuable in biochemical studies.
Industry: It is explored for its use in the development of new materials with specific electronic properties.
Mecanismo De Acción
The mechanism of action of 10H-azepino[1,2-a]benzimidazol-10-one involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been predicted to act as a ligand for the enzyme CYP2D16 and as an antagonist for the subtype A receptor of γ-aminobutyric acid (GABA). These interactions can modulate various biochemical pathways, leading to its observed biological effects .
Comparación Con Compuestos Similares
10H-azepino[1,2-a]benzimidazol-10-one can be compared with other similar compounds such as imidazo[1,2-a]azepines. While both classes of compounds share a fused ring system, this compound is unique due to its specific ring fusion and substitution pattern, which confer distinct chemical and biological properties . Similar compounds include:
- Imidazo[1,2-a]azepines
- Diazolo[1,2-a]azepines
- Benzimidazo[1,2-a]azepines
Propiedades
Número CAS |
37905-85-4 |
|---|---|
Fórmula molecular |
C12H8N2O |
Peso molecular |
196.20 g/mol |
Nombre IUPAC |
azepino[1,2-a]benzimidazol-10-one |
InChI |
InChI=1S/C12H8N2O/c15-12-8-4-3-7-11-13-9-5-1-2-6-10(9)14(11)12/h1-8H |
Clave InChI |
DRLZWJWLLHPTAP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)N=C3N2C(=O)C=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4R)-5-[tert-butyl(diphenyl)silyl]oxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid](/img/structure/B13817623.png)
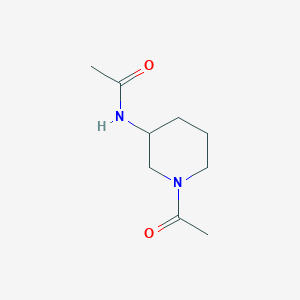
![10-Methoxyspiro[4.5]deca-6,9-dien-8-one](/img/structure/B13817638.png)

![N~4~,N~4~,2,3-Tetramethyl[1,1'-biphenyl]-4,4'-diamine](/img/structure/B13817643.png)

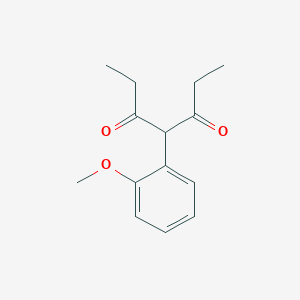

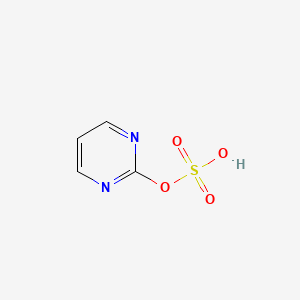
![4,11-Diamino-2-(2-butoxyethyl)-2,3-dihydro-3-imino-1H-naphth[2,3-f]isoindole-1,5,10-trione](/img/structure/B13817689.png)

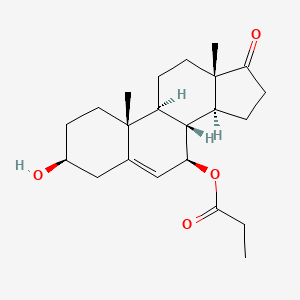
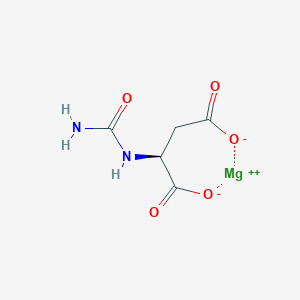
![methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15S,17S)-17-ethyl-16-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate](/img/structure/B13817720.png)
